4-ethoxy-N-(2-methoxy-5-nitrophenyl)benzamide
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Overview
Description
This compound is likely an aromatic amide, given the presence of the benzamide moiety in its name. The “4-ethoxy” and “2-methoxy-5-nitrophenyl” parts suggest substitutions on the benzene ring .
Molecular Structure Analysis
The molecular structure would likely feature a benzene ring core, with ethoxy (C2H5O-), methoxy (CH3O-), and nitro (NO2) substituents providing different physical and chemical properties. The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis
As an aromatic amide, this compound could participate in various chemical reactions. For example, it might undergo hydrolysis under acidic or basic conditions to yield an aromatic amine and a carboxylic acid or its derivative .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Properties such as solubility, melting point, boiling point, etc., could be influenced by factors like the presence and position of the ethoxy, methoxy, and nitro groups .Scientific Research Applications
Synthesis and Chemical Properties
4-ethoxy-N-(2-methoxy-5-nitrophenyl)benzamide and its derivatives are subjects of synthetic chemistry research, focusing on the development of new compounds with potential applications in various fields. For instance, the synthesis and characterization of N-phenyl-benzamide derivatives demonstrate their role in corrosion inhibition studies, highlighting their potential in protecting metals against corrosion in acidic conditions. This work emphasizes the influence of substituents on the inhibition efficiency, showcasing the practical applications of such compounds in industrial settings (Mishra et al., 2018).
Material Science Applications
Research into the nonlinear optical (NLO) properties of certain benzamide derivatives, including those with methoxy groups, has shown promising results for the development of new NLO materials. The investigation into ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives using density functional theory (DFT) revealed significant potential for these compounds as NLO materials, with applications in optoelectronics and photonics (Kiven et al., 2023).
Biological and Pharmacological Research
In the field of medicinal chemistry, benzamide derivatives have been explored for their anticancer properties. A study on the synthesis and anticancer evaluation of N-(Pyridin-3-yl)benzamide derivatives highlighted moderate to good activity against human cancer cell lines, indicating the therapeutic potential of these compounds in oncology (Mohan et al., 2021).
Advanced Materials and Polymers
Research into amorphous polymers incorporating benzamide derivatives has led to insights into cooperative side group motions, with applications in the development of advanced materials with tailored properties. Time-dependent infrared spectroscopy studies have shed light on the dynamic behavior of these polymers, which could influence the design of materials with specific optical or mechanical properties (Buffeteau et al., 1996).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-ethoxy-N-(2-methoxy-5-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-3-23-13-7-4-11(5-8-13)16(19)17-14-10-12(18(20)21)6-9-15(14)22-2/h4-10H,3H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZUFRNKAGTPSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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